Monostearin

Catalog No.
S702816
CAS No.
123-94-4
M.F
C21H42O4
M. Wt
358.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monostearin

CAS Number

123-94-4

Product Name

Monostearin

IUPAC Name

2,3-dihydroxypropyl octadecanoate

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N

SMILES

Array

solubility

insoluble in water; soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)

Synonyms

Octadecanoic Acid 2,3-Dihydroxypropyl Ester; 1-Monostearin; (+/-)-2,3-Dihydroxy-propyl Octadecanoate; 1-Glyceryl Stearate; 1-Monooctadecanoylglycerol; Aldo 33; Aldo 75; Aldo MSD; NSC 3875; Sandin EU; Stearic Acid α-Monoglyceride; Stearic Acid 1-Mon

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

The exact mass of the compound Glyceryl monostearate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in hot oils, organic solventssoluble in hot alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3875. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. It belongs to the ontological category of rac-1-monoacylglycerol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Monostearin, commonly known as glycerol monostearate (GMS), is a high-purity, saturated monoglyceride defined by its lipophilic stearic acid tail and hydrophilic glycerol headgroup. Exhibiting a low Hydrophilic-Lipophilic Balance (HLB) of approximately 3.8, it is a highly effective non-ionic surfactant optimized for water-in-oil (W/O) emulsification and lipid structuring[1]. In procurement contexts, distilled monostearin (>90% purity) is prioritized over crude glyceride mixtures for its predictable thermal phase transitions, its ability to form stable α-gel and β-crystal networks, and its precise steric compatibility with amylose helices [2]. These baseline physical properties make it an indispensable functional lipid for advanced food rheology, cosmetic formulation, and pharmaceutical excipient design.

Substituting high-purity monostearin with crude mono-/diglyceride mixtures (typically 40-60% purity) or unsaturated analogs like monoolein (GMO) fundamentally alters phase behavior and processability. Crude mixtures suffer from competitive interfacial adsorption and unpredictable aqueous gelling, requiring higher dosing to achieve equivalent stabilization [1]. Furthermore, unsaturated analogs like monoolein possess a kinked acyl chain that disrupts tight crystalline packing, preventing the formation of robust solid-like oleogels at low concentrations and failing to properly complex with amylose [2]. For industrial buyers, downgrading to these generic alternatives compromises structural integrity in aerated emulsions, accelerates starch retrogradation, and drastically reduces the thermal stability of the final formulated product.

Oleogelation Efficiency: Monostearin vs. Monoolein

Monostearin demonstrates a higher structuring capacity in lipid systems compared to unsaturated analogs. Research indicates that saturated monoglycerides like GMS achieve an onset gelation concentration of approximately 2 wt% in liquid oils, forming stable, solid-like oleogels driven by tight β and β′ crystalline networks. In contrast, unsaturated monoolein (GMO) requires significantly higher concentrations to induce gelation and tends to form fluid or isotropic phases at room temperature due to steric hindrance from its double bond [1].

Evidence DimensionOnset gelation concentration in liquid oil
Target Compound Data~2 wt% (forms solid-like β-crystal network)
Comparator Or BaselineMonoolein (GMO) (requires >10 wt% or fails to gel at room temp)
Quantified DifferenceAt least a 5-fold reduction in required gellant concentration for solid structuring
ConditionsCooling of high oleic sunflower oil / liquid oil from isotropic melt

Allows formulators to structure liquid oils into solid fats at minimal dosing, reducing costs and avoiding trans-fats in food and cosmetic bases.

Amylose Complexation for Starch Stabilization: Monostearin vs. Diglycerides

Monostearin is specifically sized to form highly stable V-amylose inclusion complexes, which are critical for inhibiting starch retrogradation. The linear stearic acid chain of GMS perfectly accommodates the hydrophobic cavity of a 6-residue-per-turn amylose helix, forming Type I and Type II crystalline complexes. Diglycerides and triglycerides, possessing multiple bulky acyl chains, are sterically excluded from the amylose cavity and fail to form these protective complexes [1].

Evidence DimensionV-amylose inclusion complex formation
Target Compound DataForms stable Type I/II complexes (SAXS confirms 2-4 lipid molecules per helix)
Comparator Or BaselineDiglycerides / Triglycerides (0% inclusion due to steric exclusion)
Quantified DifferenceAbsolute structural compatibility vs. complete exclusion
ConditionsAqueous starch gelatinization and cooling

Critical for bakery and carbohydrate processing procurement, as only the monoglyceride form effectively extends shelf-life by preventing starch staling.

Emulsion Phase Stability: Distilled Monostearin vs. Crude Mono/Diglyceride Mixtures

The purity of the monoglyceride directly dictates the interfacial film strength in water-in-oil (W/O) emulsions. Distilled monostearin (>90% purity) rapidly crystallizes at the oil-water interface to form rigid, platelike films that prevent droplet coalescence. Conversely, standard commodity mixtures containing 40-60% monoglycerides alongside diglycerides exhibit competitive adsorption, resulting in a weaker interfacial film and unpredictable bulk viscosity, often forming unmanageable aqueous gels during processing[1].

Evidence DimensionInterfacial film rigidity and phase predictability
Target Compound DataHigh-purity GMS (>90%) forms stable, corrugated crystalline W/O barriers
Comparator Or Baseline40-60% Mono/Diglyceride mixture (weaker film, prone to aqueous gelation)
Quantified DifferenceSignificantly higher interfacial crystallization efficiency and lower bulk viscosity issues
ConditionsW/O emulsion stabilization under high shear

Justifies the premium for distilled monostearin, ensuring reproducible emulsion stability and preventing costly line blockages caused by unwanted gelation.

Fat Destabilization in Aerated Systems: Monostearin vs. High-HLB Polysorbates

In aerated emulsions such as ice cream or whipped cosmetics, controlled fat destabilization is required for structural integrity. Monostearin, with its low HLB (~3.8), firmly anchors to fat globules, promoting the partial coalescence necessary to trap air bubbles. High-HLB emulsifiers like Polysorbate 80 are only loosely anchored and can completely strip the protein/lipid membrane under shear, leading to excessive deemulsification rather than controlled structuring [1].

Evidence DimensionFat globule anchoring and controlled partial coalescence
Target Compound DataFirm anchoring (HLB ~3.8) promoting stable foam networks
Comparator Or BaselinePolysorbate 80 (HLB 15) (loose anchoring, strips fat globule)
Quantified DifferenceOptimal partial coalescence vs. complete deemulsification under shear
ConditionsAerated emulsion freezing/whipping under mechanical shear

Ensures the procurement of the correct surfactant for stabilizing foams and aerated matrices where structural 'dryness' and stand-up properties are mandatory.

Trans-Fat-Free Oleogel Formulation

Directly utilizing its 2 wt% gelation efficiency, monostearin is the premier choice for structuring liquid vegetable oils into solid lipid nanoparticles or bulk oleogels for cosmetics and healthy food spreads without hydrogenation[1].

Industrial Bakery and Anti-Staling Agents

Relying on its exclusive ability to form V-amylose complexes, high-purity monostearin is procured to inhibit retrogradation and extend the shelf-life of starch-based goods [2].

High-Stability W/O Pharmaceutical Creams

Driven by its capacity to form rigid, crystalline interfacial films, distilled monostearin is ideal for stabilizing sensitive water-in-oil pharmaceutical ointments and dermatological creams where phase separation must be strictly prevented [3].

Aerated Food and Cosmetic Foams

Leveraging its low HLB and controlled fat destabilization properties, monostearin is the standard for formulating ice creams, whipped toppings, and mousse cosmetics that require robust air-cell stabilization [4].

Physical Description

Dry Powder, Liquid, Other Solid; Other Solid; Dry Powder; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals
White waxy solid; [Merck Index]
white to pale yellow wax-like solid with a mild fatty odou

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.30830982 Da

Monoisotopic Mass

358.30830982 Da

Heavy Atom Count

25

Melting Point

74.0 °C
Mp 77-79 ° (± -form)

UNII

258491E1RZ

Related CAS

83138-62-9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 666 of 669 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

14811-92-8
31566-31-1
123-94-4
37349-34-1
83138-62-9
22610-63-5
85666-92-8

Wikipedia

Glycerol_monostearate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Rubber Product Manufacturing
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Custom Compounding of Purchased Resins
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Octadecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
Octadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types